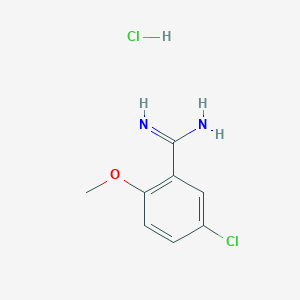
5-Chloro-2-methoxybenzamidine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-2-methoxybenzimidamide Hydrochloride is an organic compound with the molecular formula C8H10ClN2O It is a derivative of benzimidamide, characterized by the presence of a chlorine atom at the 5th position and a methoxy group at the 2nd position on the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-methoxybenzimidamide Hydrochloride typically involves the following steps:
Nitration and Reduction: The starting material, 5-chloro-2-methoxyaniline, undergoes nitration to form 5-chloro-2-methoxy-4-nitroaniline. This intermediate is then reduced to 5-chloro-2-methoxy-4-aminobenzene.
Amidation: The aminobenzene derivative is then reacted with formamide under acidic conditions to yield 5-chloro-2-methoxybenzimidamide.
Hydrochloride Formation: Finally, the benzimidamide is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of 5-Chloro-2-methoxybenzimidamide Hydrochloride follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and stringent control of reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
5-Chloro-2-methoxybenzimidamide Hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized to form corresponding nitro or sulfoxide derivatives, and reduced to form amine derivatives.
Hydrolysis: Under acidic or basic conditions, the amide bond can be hydrolyzed to form the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or thiourea in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
Substitution: Formation of 5-substituted-2-methoxybenzimidamides.
Oxidation: Formation of 5-chloro-2-methoxy-4-nitrobenzimidamide.
Reduction: Formation of 5-chloro-2-methoxy-4-aminobenzimidamide.
Hydrolysis: Formation of 5-chloro-2-methoxybenzoic acid and ammonia.
Applications De Recherche Scientifique
5-Chloro-2-methoxybenzimidamide Hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those with potential antimicrobial and anticancer properties.
Materials Science: The compound is used in the development of organic semiconductors and photomechanical materials.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and inhibition mechanisms.
Industrial Applications: It is employed in the synthesis of dyes and pigments due to its chromophoric properties.
Mécanisme D'action
The mechanism of action of 5-Chloro-2-methoxybenzimidamide Hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor by binding to the active site of enzymes, thereby blocking substrate access and inhibiting enzymatic activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Chloro-2-methoxybenzamide: Similar structure but lacks the amidine group.
5-Chloro-2-methoxybenzonitrile: Contains a nitrile group instead of the amidine group.
5-Chloro-2-methoxybenzoic acid: Contains a carboxylic acid group instead of the amidine group.
Uniqueness
5-Chloro-2-methoxybenzimidamide Hydrochloride is unique due to the presence of both the chlorine and methoxy groups on the benzene ring, combined with the amidine functionality. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C8H10Cl2N2O |
|---|---|
Poids moléculaire |
221.08 g/mol |
Nom IUPAC |
5-chloro-2-methoxybenzenecarboximidamide;hydrochloride |
InChI |
InChI=1S/C8H9ClN2O.ClH/c1-12-7-3-2-5(9)4-6(7)8(10)11;/h2-4H,1H3,(H3,10,11);1H |
Clé InChI |
XBRYMHYDZCUVRZ-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C=C1)Cl)C(=N)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


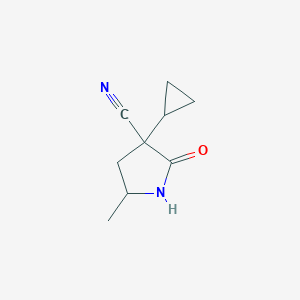
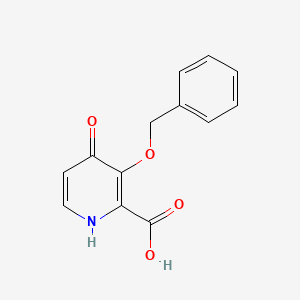

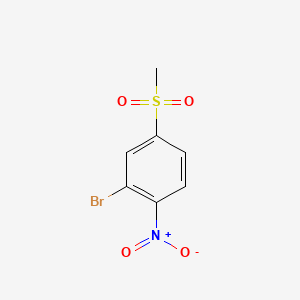
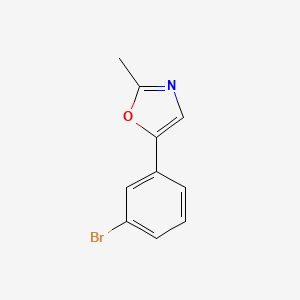
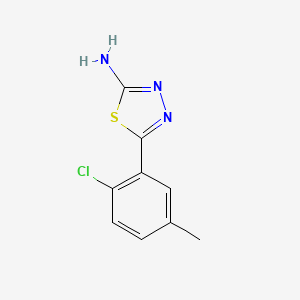
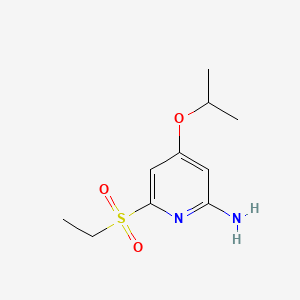

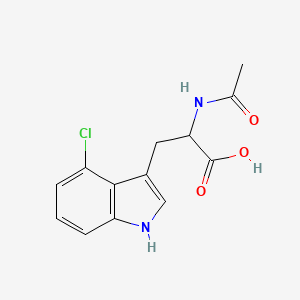

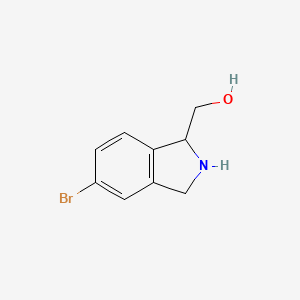
![[4-[4-(3-Chlorophenoxy)-3-hydroxybut-1-enyl]-2-oxo-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-5-yl] 4-phenylbenzoate](/img/structure/B15334384.png)
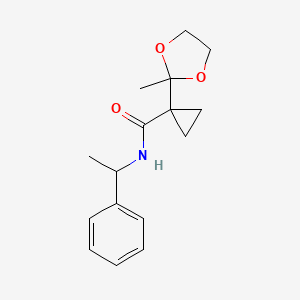
![Methyl (R)-5-Boc-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-4-carboxylate](/img/structure/B15334393.png)
